rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde, trans
Description
Structure and Key Features
rac-(1R,2S)-2-Chlorocyclopropane-1-carbaldehyde, trans is a chiral cyclopropane derivative characterized by a strained three-membered ring system with a chlorine atom at the 2-position and an aldehyde group at the 1-position. The trans configuration indicates that the chlorine and aldehyde groups are on opposite sides of the cyclopropane plane, leading to distinct stereochemical and electronic properties. The aldehyde group renders the compound highly reactive in nucleophilic addition reactions, while the electron-withdrawing chlorine atom enhances the electrophilicity of the carbonyl carbon, making it a versatile intermediate in organic synthesis .
Structural elucidation often relies on X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, MS) to confirm stereochemistry and purity .
Properties
CAS No. |
84024-35-1 |
|---|---|
Molecular Formula |
C4H5ClO |
Molecular Weight |
104.53 g/mol |
IUPAC Name |
(1S,2R)-2-chlorocyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C4H5ClO/c5-4-1-3(4)2-6/h2-4H,1H2/t3-,4+/m0/s1 |
InChI Key |
CGNVICSFGKNCKE-IUYQGCFVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1Cl)C=O |
Canonical SMILES |
C1C(C1Cl)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-chlorocyclopropane-1-carbaldehyde, trans typically involves the cycl
Comparison with Similar Compounds
Key Observations
Substituent Effects: The chloro-aldehyde combination in the target compound increases electrophilicity compared to non-halogenated analogs (e.g., furan or ethynyl derivatives), favoring nucleophilic attacks . Cis vs. Trans Stereochemistry: The trans configuration reduces steric hindrance between substituents, enhancing stability and reactivity compared to cis isomers (e.g., the difluoromethyl analog in ).
Functional Group Influence: Aldehyde vs. Ester/Amino Groups: The aldehyde group enables rapid derivatization (e.g., forming hydrazones or oximes), whereas ester/amino groups in analogs like facilitate bioactivity but require additional synthetic steps for activation.
Biological and Industrial Relevance :
Research Findings
- Reactivity : The target compound’s aldehyde reacts 30% faster with hydroxylamine than its difluoromethyl analog, likely due to reduced steric bulk and stronger electron-withdrawing effects from chlorine .
- Thermal Stability : Cyclopropane carbaldehydes decompose at lower temperatures (~150°C) compared to ester derivatives (~200°C), attributed to strain relief upon ring opening .
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